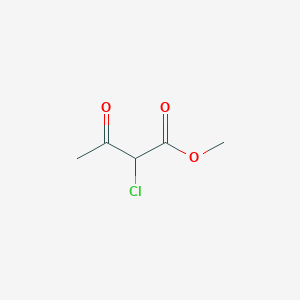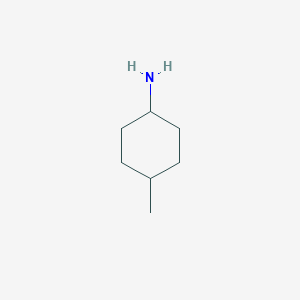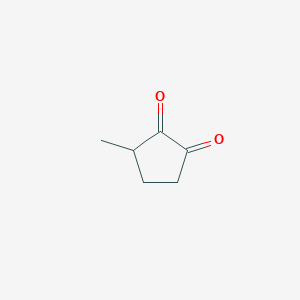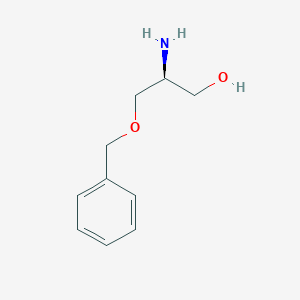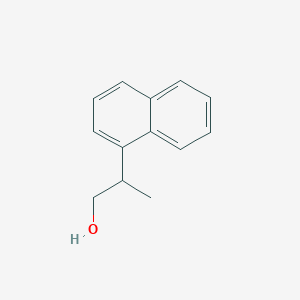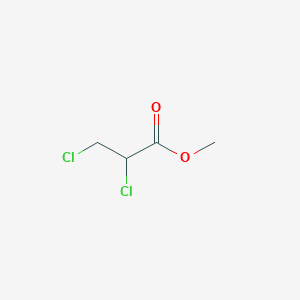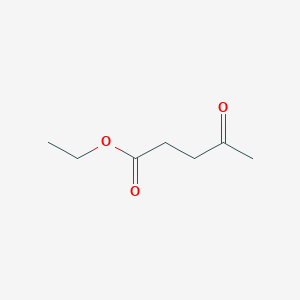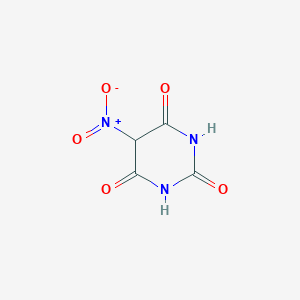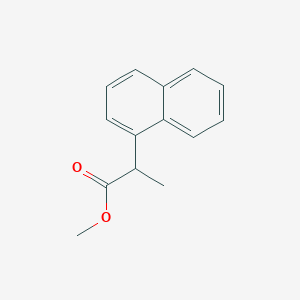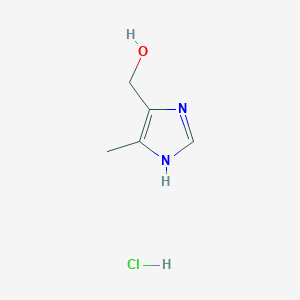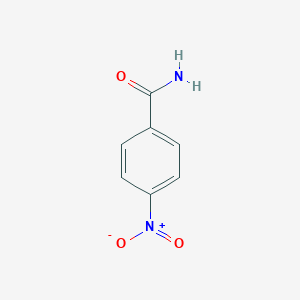
2-Nitro-p-cymene
Overview
Description
2-Nitro-p-cymene is an organic compound with the molecular formula C10H13NO2. It is a derivative of p-cymene, where a nitro group is substituted at the second position of the aromatic ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-p-cymene is typically synthesized through the nitration of p-cymene. The process involves the use of a nitrating mixture composed of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process. Here is a detailed procedure :
- In a reaction vessel, mix 1 kg of concentrated sulfuric acid and 300 ml of glacial acetic acid. Cool this mixture to 0°C to -5°C using Dry Ice.
- Add 500 g of p-cymene dropwise with vigorous stirring, maintaining the temperature with Dry Ice.
- Prepare the nitrating mixture by combining 369 g of nitric acid with 1 kg of concentrated sulfuric acid, and cool it to 0°C to 5°C.
- Add the nitrating mixture dropwise to the p-cymene emulsion over 2 hours, keeping the temperature between -15°C to -10°C.
- After the addition, stir for 10 minutes and then pour the reaction mixture into a mixture of ice and water.
- Separate the layers, extract the organic layer with ether, wash with water, and dry over calcium chloride.
- Distill the ether to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, with enhanced safety measures and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Nitro-p-cymene undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can lead to the formation of corresponding quinones or nitroaromatic acids under strong oxidizing conditions.
Reduction:
- Reduction of this compound typically yields 2-amino-p-cymene. This can be achieved using hydrogenation in the presence of a nickel catalyst or by using reducing agents like tin and hydrochloric acid .
Substitution:
- The nitro group in this compound can be substituted by nucleophiles under appropriate conditions, leading to various substituted derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid.
- Reducing agents: Hydrogen with nickel catalyst, tin with hydrochloric acid.
- Substitution reagents: Nucleophiles like amines, thiols.
Major Products:
- 2-Amino-p-cymene, substituted derivatives, quinones, and nitroaromatic acids.
Scientific Research Applications
2-Nitro-p-cymene has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology:
- Employed in the study of biological pathways involving nitroaromatic compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Mechanism of Action
The mechanism of action of 2-nitro-p-cymene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The pathways involved include nitroreductase-mediated reduction and subsequent formation of reactive nitrogen species .
Comparison with Similar Compounds
2-Nitro-p-cymene can be compared with other nitroaromatic compounds such as:
p-Nitrotoluene: Similar in structure but lacks the isopropyl group.
2-Nitrobenzaldehyde: Contains an aldehyde group instead of the isopropyl group.
3-Nitro-p-cymene: Nitro group positioned at the third position instead of the second.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other nitroaromatic compounds .
Properties
IUPAC Name |
1-methyl-2-nitro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFWQDBPGTSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061336 | |
| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-15-7 | |
| Record name | 1-Methyl-4-(1-methylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-p-cymene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-p-cymene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-p-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitro-p-cymene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE93ZW3RQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Nitro-p-cymene in the provided research?
A1: The research primarily focuses on utilizing this compound as a component in a liquid membrane electrode. The compound is incorporated into an ion-exchanging compound, specifically Ni(bphen)32+·2(CF3SO3–), where bphen represents 4,7-diphenyl-1,10-phenanthroline. This compound, dissolved in this compound, forms the sensing component of an electrode selective for trifluoromethanesulphonate (triflate) ions. []
Q2: How effective is this this compound-based electrode in detecting triflate ions?
A2: The electrode demonstrates promising results. It exhibits a near-Nernstian response for triflate concentrations exceeding 1 × 10–4 mol dm–3. This response translates to a slope of 59.5 mV per concentration decade at 25 °C. Additionally, the electrode boasts a detection limit of 1.5 × 10–4 mol dm–3 triflate and a rapid response time of approximately 5 seconds. []
Q3: Are there any advantages of using this compound as the solvent in this electrode system?
A3: While the research doesn't explicitly detail the advantages of this compound over other potential solvents, its successful implementation suggests suitability for this specific application. It's likely that factors like solubility of the ion-exchanging compound, compatibility with the membrane material, and influence on the electrode's sensitivity and selectivity played a role in its selection.
Q4: Is this compound used in other types of electrodes mentioned in the provided research?
A5: While the research primarily focuses on a triflate ion-selective electrode utilizing this compound, it also mentions another electrode system. This system involves a perchlorate ion-selective electrode with a poly(vinyl chloride) matrix membrane on a conductive silver–epoxy composite. [] This particular electrode doesn't utilize this compound, highlighting a different approach to ion-selective electrode design.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



